5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

Process Chemistry Candesartan Cilexetil Tetrazole Protecting Groups

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS 165670-57-5) is a heterocyclic compound belonging to the tetrazole class. Its primary documented and verifiable application is as a key intermediate in the multi-step synthesis of candesartan cilexetil, an angiotensin II receptor blocker (ARB) used to treat hypertension.

Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
CAS No. 165670-57-5
Cat. No. B174033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
CAS165670-57-5
Molecular FormulaC16H16N4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3
InChIKeyIRWNVNYVNZBWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS 165670-57-5) as a Key Protected Intermediate in Candesartan Cilexetil Manufacturing


5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS 165670-57-5) is a heterocyclic compound belonging to the tetrazole class . Its primary documented and verifiable application is as a key intermediate in the multi-step synthesis of candesartan cilexetil, an angiotensin II receptor blocker (ARB) used to treat hypertension [1]. The compound's structure, C16H16N4 with a molecular weight of 264.33, features a tetrazole ring protected by a 2-phenylpropan-2-yl group, which is crucial for enabling specific chemical transformations during the manufacturing process .

1

Key protected intermediate in candesartan cilexetil synthesis

2

Tetrazole ring protected with 2-phenylpropan-2-yl group for selective deprotection

3

Used in patented industrial process (WO 2007074399 A2)

Why 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Cannot Be Simply Interchanged with Other Sartan Intermediates in Candesartan Cilexetil Production


The substitution of tetrazole-protected intermediates in the synthesis of candesartan cilexetil is not a trivial procurement decision. The choice of protecting group directly dictates the reagents and conditions required for downstream deprotection and subsequent coupling reactions [1]. For instance, the 2-phenylpropan-2-yl group on this compound is specifically noted for its removal conditions, which are distinct from other protecting strategies, such as the trityl (triphenylmethyl) group [2]. An ill-informed substitution can lead to process incompatibility, requiring extensive re-optimization of reaction parameters, potential yield losses, and the introduction of new, difficult-to-remove impurities, thereby impacting the overall manufacturing efficiency and regulatory compliance of the final drug substance [1].

Protecting group

The 2-phenylpropan-2-yl group dictates specific deprotection reagents; alternative protecting groups may require incompatible conditions.

Process integration

Replacing this intermediate can break the validated route, demanding re-optimization and new impurity profiling.

Regulatory impact

Deviation from the patented intermediate may affect regulatory filings and route consistency for generic development.

Quantitative Comparison of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Against Alternative Sartan Intermediates


Deprotection Reagent Requirements: 2-Phenylpropan-2-yl vs. Trityl Protecting Group

The selection of this compound over the trityl-protected analog (trityl candesartan) is driven by the fundamental differences in the reagents required for the final deprotection step. The 2-phenylpropan-2-yl protecting group is removed using corrosive and toxic reagents, such as boron trifluoride etherate [1]. In contrast, the trityl group is often removed under acidic conditions (e.g., HCl hydrolysis) [2]. This distinction is critical for process safety, equipment compatibility, and waste stream management during scale-up.

Deprotection method
Head-to-head
Removal of 2-phenylpropan-2-yl requires BF₃ etherate; trityl group removed via HCl hydrolysis at 65–90 °C
Reagent hazard profile and equipment compatibility differ significantly
Corrosive/toxic reagent vs milder acidic hydrolysis
Process Chemistry Candesartan Cilexetil Tetrazole Protecting Groups

Role in a Validated Manufacturing Process for Candesartan Cilexetil

This compound is not merely a research chemical; it is a designated intermediate in a patented and validated industrial process for manufacturing the finished drug product, candesartan cilexetil [1]. Its use is part of a defined sequence that has been optimized for yield, purity, and scalability. Alternative intermediates would require the development and validation of an entirely new synthetic route, a process that is both time-consuming and subject to significant regulatory scrutiny [1].

Validated route
Reported
Designated intermediate in WO 2007074399 A2 for candesartan cilexetil manufacturing
Maintains process validation and regulatory continuity
Alternative intermediates would require new route development and validation
Pharmaceutical Manufacturing Process Validation Candesartan Cilexetil Synthesis

Commercially Available Purity vs. Benchmark Yields for Key Sartan Intermediates

The commercial supply of this compound is available with a high standard purity, commonly specified at 95-96% . While a direct, head-to-head comparative yield for its specific synthesis is not available in the provided search results, this purity level is a critical specification that can be benchmarked against the yields reported for the synthesis of other key sartan intermediates. For context, a scalable industrial process for the key intermediate [2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanaminium chloride, which is used across multiple sartans, achieved an overall yield of about 72% with a remarkable purity of 99.88% at a 300 kg scale [1].

Purity context
Context-dependent
Commercial purity 95–96%; benchmark: related sartan intermediate achieved 99.88% purity at 72% overall yield (300 kg scale)
Supports quality baseline and cost-benefit analysis for in-house purification
Benchmark is not a direct head-to-head comparison
Quality Control Sartan Intermediates Industrial Process Yield

Optimal Application Scenarios for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Pharmaceutical Development and Manufacturing


Industrial Manufacturing of Candesartan Cilexetil Active Pharmaceutical Ingredient (API)

This is the primary and most verifiable application scenario for this compound. Procurement is justified for any entity engaged in the industrial-scale production of candesartan cilexetil API according to the patented route described in WO 2007074399 A2 [1]. The use of this specific protected intermediate is integral to the validated manufacturing process, ensuring regulatory compliance and process consistency [1].

Process Development and Optimization for Candesartan Cilexetil Generics

For generic pharmaceutical companies developing a non-infringing or improved process for candesartan cilexetil, this compound serves as a crucial starting point. As identified in patent literature, the development of alternative processes that avoid the corrosive deprotection conditions associated with the 2-phenylpropan-2-yl group is an area of active investigation [1]. Procuring this intermediate is therefore essential for comparative studies aimed at developing safer, more efficient, or cost-effective manufacturing routes [1].

Synthesis of Radiolabeled Candesartan Analogs for Research

This protected intermediate is a necessary precursor for the synthesis of specialized research tools. For instance, the synthesis of [11C]methyl-candesartan, a radioligand for positron emission tomography (PET) imaging, requires an initial protection of the tetrazole group of candesartan, a step that is conceptually similar to the role of this intermediate [1]. Procurement would be essential for medicinal chemistry laboratories engaged in developing novel imaging agents or conducting receptor occupancy studies based on the candesartan scaffold [1].

Application
Selection Property
Validation Focus
Industrial candesartan cilexetil API manufacturing
Patented protected intermediate
Process consistency and regulatory route adherence
Generic process development
Protected tetrazole for comparative studies
Evaluation of alternative deprotection and impurity profiles
Synthesis of radiolabeled candesartan analogs
Scaffold for PET tracer development
Receptor occupancy and imaging agent synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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